

Spectroscopic Analysis of 5-Butyl-2-methylpiperidine: A Technical Overview

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Compound of Interest

Compound Name: 5-Butyl-2-methylpiperidine

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Abstract

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development settings. This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of **5-Butyl-2-methylpiperidine**. However, a comprehensive search of publicly available scientific literature and databases did not yield a complete set of experimental spectroscopic data for this specific compound. The following sections detail the expected spectroscopic characteristics based on the analysis of its structural analogue, 5-butyl-2-methylpyridine, and provide general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

While specific experimental data for **5-Butyl-2-methylpiperidine** is not readily available, we can predict the key spectroscopic features based on its chemical structure and data from its aromatic precursor, 5-butyl-2-methylpyridine.

Mass Spectrometry (MS)

The mass spectrum of **5-Butyl-2-methylpiperidine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl group and fragmentation of the piperidine ring.

Table 1: Predicted Mass Spectrometry Data for **5-Butyl-2-methylpiperidine**

Parameter	Value
Molecular Formula	C ₁₀ H ₂₁ N
Molecular Weight	155.28 g/mol
Predicted m/z	155 (M ⁺), fragments corresponding to loss of alkyl groups

Note: This data is predicted and not from experimental observation.

For comparison, the experimental mass spectrometry data for 5-butyl-2-methylpyridine shows a molecular ion at m/z 149, with major fragments at m/z 106 and 107[1].

Infrared (IR) Spectroscopy

The IR spectrum of **5-Butyl-2-methylpiperidine** is expected to be characterized by the following absorptions:

Table 2: Predicted Infrared Spectroscopy Data for **5-Butyl-2-methylpiperidine**

Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H Stretch	3300-3500 (secondary amine)
C-H Stretch (Aliphatic)	2850-2960
C-N Stretch	1000-1250

Note: This data is predicted and not from experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra would provide detailed information about the structure of **5-Butyl-2-methylpiperidine**.

Table 3: Predicted ^1H NMR Chemical Shifts for **5-Butyl-2-methylpiperidine**

Proton	Predicted Chemical Shift (ppm)
N-H	1.0-3.0 (broad singlet)
Piperidine ring protons	1.0-3.5
Butyl chain protons	0.8-1.6
Methyl group protons	~1.1 (doublet)

Note: This data is predicted and not from experimental observation.

Table 4: Predicted ^{13}C NMR Chemical Shifts for **5-Butyl-2-methylpiperidine**

Carbon	Predicted Chemical Shift (ppm)
Piperidine ring carbons	20-60
Butyl chain carbons	14-40
Methyl group carbon	~20

Note: This data is predicted and not from experimental observation.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for **5-Butyl-2-methylpiperidine**.

Mass Spectrometry

A sample of **5-Butyl-2-methylpiperidine** would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

- **Instrumentation:** A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **Sample Preparation:** The compound is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).
- **GC Conditions:** A capillary column (e.g., HP-5MS) would be used with helium as the carrier gas. The temperature program would be optimized to ensure good separation.
- **MS Conditions:** The mass spectrometer would be operated in EI mode at 70 eV. Data would be collected over a mass range of m/z 40-400.

Infrared Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Instrumentation:** An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The spectrum would be recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . An average of 16 or 32 scans is typically used to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance Spectroscopy

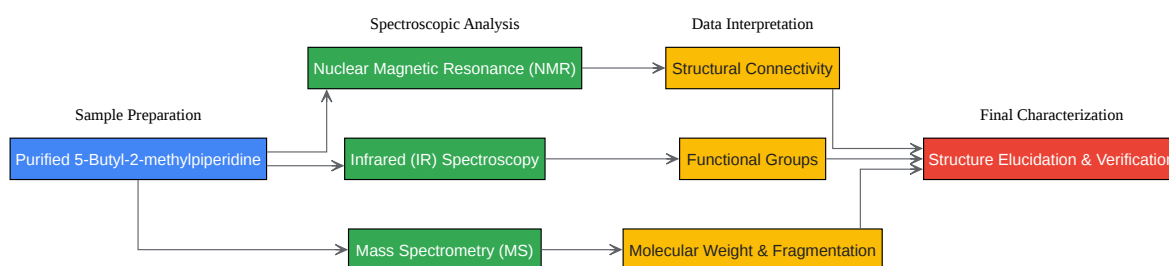
^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer.

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the sample would be dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **^1H NMR Acquisition:** A standard one-pulse sequence would be used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required for ^{13}C NMR.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like **5-Butyl-2-methylpiperidine**.



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A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimentally determined spectroscopic data for **5-Butyl-2-methylpiperidine** is not currently available in public databases, this guide provides a predictive framework and standard operating procedures for its analysis. The successful synthesis and purification of this compound would be the necessary first step, followed by the application of the described spectroscopic techniques to obtain a complete and accurate characterization. Such data would be invaluable for any future research or development involving **5-Butyl-2-methylpiperidine**.

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References

- 1. researchgate.net [researchgate.net]
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